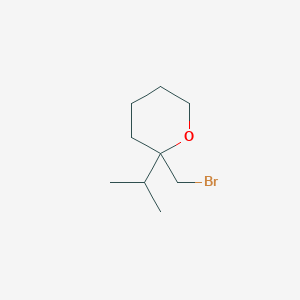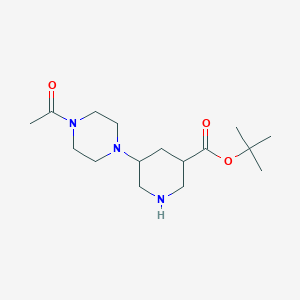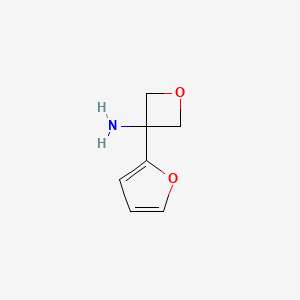
3-(Furan-2-yl)oxetan-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-yl)oxetan-3-amine is a heterocyclic compound that features both a furan ring and an oxetane ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxetane ring is a four-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)oxetan-3-amine can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate . This reaction is typically carried out under mild conditions using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.
Another approach involves the cyclization of preformed oxetane-containing building blocks. For example, the synthesis of oxetane derivatives can be achieved through intramolecular cyclization reactions, such as the epoxide ring opening/ring closing method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, can be applied to the industrial production of this compound.
化学反応の分析
Types of Reactions
3-(Furan-2-yl)oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The oxetane ring can be reduced to form open-chain compounds.
Substitution: Both the furan and oxetane rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxetane ring can produce 3-(furan-2-yl)propan-1-amine.
科学的研究の応用
3-(Furan-2-yl)oxetan-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel antibiotics and anticancer agents.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 3-(Furan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the oxetane ring can undergo ring-opening reactions to form reactive intermediates. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-Amino-2-oxetanecarboxylic acid: This compound contains an oxetane ring and an amino group, similar to 3-(Furan-2-yl)oxetan-3-amine.
Furan-2-carboxylic acid: This compound contains a furan ring and a carboxylic acid group, making it structurally similar to the furan moiety in this compound.
Uniqueness
This compound is unique due to the combination of the furan and oxetane rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
3-(furan-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H9NO2/c8-7(4-9-5-7)6-2-1-3-10-6/h1-3H,4-5,8H2 |
InChIキー |
ZEODBJLTBOZPLU-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C2=CC=CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



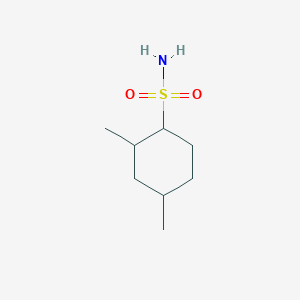
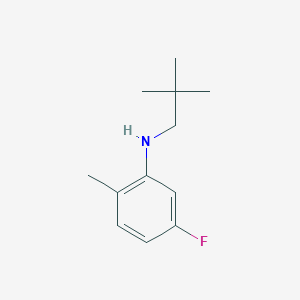
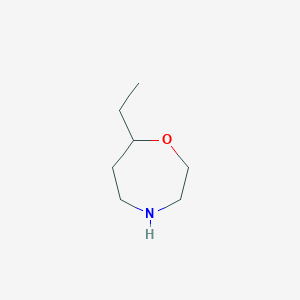

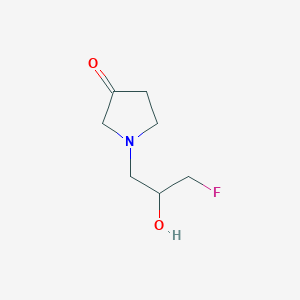
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
![7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B13220443.png)
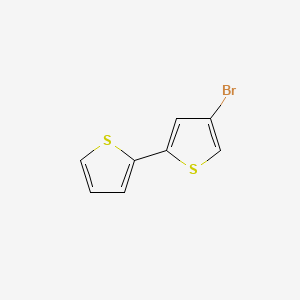
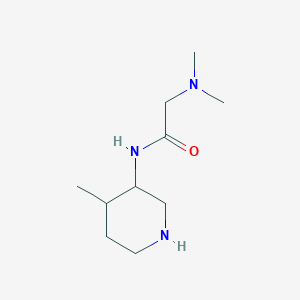
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
